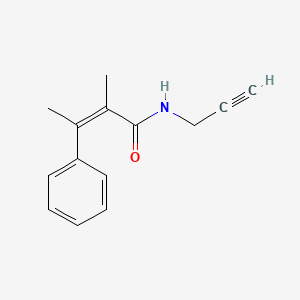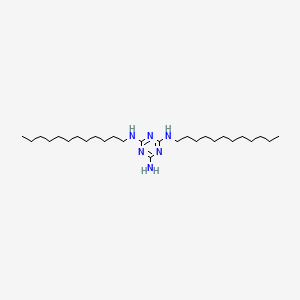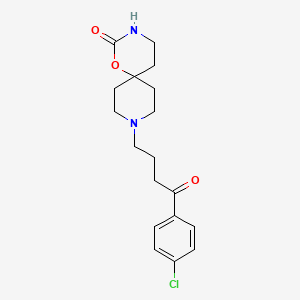
4-Methylhept-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhept-3-ene-2,5-dione is an organic compound with the molecular formula C8H14O2. It is characterized by the presence of a double bond (alkene) and two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylhept-3-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpent-3-en-2-one with acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as solid bases or acidic resins can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylhept-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylhept-3-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylhept-3-ene-2,5-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylhept-3-ene: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Hept-3-ene-2,5-dione: Similar structure but without the methyl group, affecting its reactivity and physical properties.
4-Methylhept-2-ene-3,5-dione: Positional isomer with different reactivity due to the location of the double bond and ketone groups.
Uniqueness
4-Methylhept-3-ene-2,5-dione is unique due to the presence of both a double bond and two ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
52786-21-7 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-4-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
OOINPQQJGDMOSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)

![4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate](/img/structure/B14631756.png)



![(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine](/img/structure/B14631768.png)




![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
